molecular formula C22H23Cl2NO4 B1669480 2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid

2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid

Cat. No.: B1669480
M. Wt: 436.3 g/mol
InChI Key: BHDQOMHFEOHAQK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CP-294838 involves multiple steps, starting with the preparation of the core benzoxazepine structure. The reaction conditions typically include the use of chlorinated aromatic compounds and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

CP-294838 undergoes various chemical reactions, including:

Scientific Research Applications

CP-294838 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of CP-294838 involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

CP-294838 can be compared with other similar compounds, such as CP-295697 and zaragozic acid A. These compounds share similar structural features and bioactive properties. CP-294838 is unique in its specific molecular interactions and the pathways it targets, making it a valuable compound for research and development .

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C22H23Cl2NO4

Molecular Weight

436.3 g/mol

IUPAC Name

2-[7-chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetic acid

InChI

InChI=1S/C22H23Cl2NO4/c1-22(2,3)12-25-17-9-8-13(23)10-15(17)20(14-6-4-5-7-16(14)24)29-18(21(25)28)11-19(26)27/h4-10,18,20H,11-12H2,1-3H3,(H,26,27)

InChI Key

BHDQOMHFEOHAQK-UHFFFAOYSA-N

SMILES

CC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)O)C3=CC=CC=C3Cl

Canonical SMILES

CC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)O)C3=CC=CC=C3Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-294838;  CP 294838;  CP294838.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid
Reactant of Route 2
2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid
Reactant of Route 3
2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid
Reactant of Route 4
2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid
Reactant of Route 5
2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid
Reactant of Route 6
2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid

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